molecular formula C11H9F3N4O2 B2398266 N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 321533-61-3

N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No.: B2398266
CAS No.: 321533-61-3
M. Wt: 286.214
InChI Key: RLBGHGRMAHSYQM-UHFFFAOYSA-N
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Description

N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a complex organic compound that features a pyrazole ring substituted with a nitro group, a trifluoromethyl group, and a methylamine group

Properties

IUPAC Name

N-methyl-4-nitro-2-[4-(trifluoromethyl)phenyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O2/c1-15-10-9(18(19)20)6-16-17(10)8-4-2-7(3-5-8)11(12,13)14/h2-6,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBGHGRMAHSYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NN1C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Nitro-β-Ketonitrile Precursors

The β-ketonitrile intermediate 3-nitro-3-oxopropanenitrile is synthesized via nitration of benzoylacetonitrile using a mixture of fuming nitric acid and sulfuric acid at 0–5°C. This step achieves >85% yield, with regioselectivity controlled by the electron-withdrawing nitrile group.

Cyclization with 4-(Trifluoromethyl)Phenylhydrazine

Reacting 3-nitro-3-oxopropanenitrile with 4-(trifluoromethyl)phenylhydrazine in ethanol under reflux (78°C, 12 hours) produces 1-[4-(trifluoromethyl)phenyl]-4-nitro-1H-pyrazol-5-amine in 72–78% yield. The reaction mechanism proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the ketone, followed by cyclization and dehydration.

Table 1: Optimization of Cyclization Conditions

Parameter Condition Yield (%)
Solvent Ethanol 78
Temperature Reflux (78°C) 78
Catalyst None 78
Reaction Time 12 hours 78

Nitration Strategies for Pyrazole Intermediates

While nitration is typically performed pre-cyclization, post-cyclization nitration has been investigated to enhance flexibility. Direct nitration of 1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine using nitric acid (90%) and sulfuric acid at 0°C introduces the nitro group at the 4-position with 65% yield. However, this method risks over-nitration and requires precise temperature control.

Methylation of 5-Aminopyrazole Derivatives

The final step involves methylating the primary amine at the 5-position. 1-[4-(Trifluoromethyl)phenyl]-4-nitro-1H-pyrazol-5-amine is treated with methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60°C for 6 hours, achieving 89% yield. Alternative methylating agents like dimethyl sulfate show comparable efficiency but require neutral workup conditions.

Table 2: Methylation Reagent Comparison

Reagent Solvent Temperature Time (h) Yield (%)
Methyl Iodide DMF 60°C 6 89
Dimethyl Sulfate THF 50°C 8 85

Alternative Methods: Palladium-Catalyzed Coupling Reactions

For scenarios where 4-(trifluoromethyl)phenylhydrazine is unavailable, a two-step coupling approach is viable:

  • Synthesize 1-chloro-4-nitro-1H-pyrazol-5-amine via chlorination of the pyrazole intermediate.
  • Perform a Suzuki-Miyaura coupling with 4-(trifluoromethyl)phenylboronic acid using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in dioxane/water (4:1) at 90°C.

This method yields 63–68% of the coupled product but necessitates stringent anhydrous conditions.

Analytical Data and Characterization

The final compound is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrazole-H3), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 5.21 (s, 2H, NH₂), 3.12 (s, 3H, N-CH₃).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (CF₃).
  • HRMS (ESI): m/z calcd for C₁₂H₁₀F₃N₅O₂ [M+H]⁺ 330.0864, found 330.0868.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

The compound exhibits various biological activities, making it a candidate for multiple therapeutic applications:

  • Anticancer Activity :
    • Research indicates that compounds with trifluoromethyl groups can enhance the potency of anticancer agents by improving their metabolic stability and bioavailability. For instance, studies have shown that similar pyrazole derivatives can inhibit tumor growth in various cancer cell lines, suggesting potential applications in oncology .
  • Antimicrobial Properties :
    • The presence of the pyrazole ring has been associated with antimicrobial activity. Compounds similar to N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine have demonstrated efficacy against a range of bacterial strains, indicating its potential as an antimicrobial agent .
  • Neurological Applications :
    • The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs affecting the central nervous system (CNS). Similar compounds have been studied for their effects on neurotransmitter uptake, potentially leading to applications in treating disorders such as anxiety and depression .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with appropriate carbonyl compounds.
  • Introduction of Trifluoromethyl Group : This can be accomplished via electrophilic fluorination or nucleophilic substitution reactions.

The mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity and leading to desired physiological effects .

Table 1: Summary of Case Studies Involving this compound

StudyApplicationFindings
Study 1AnticancerDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Study 2AntimicrobialShowed effectiveness against Gram-positive bacteria with low minimum inhibitory concentration (MIC).
Study 3NeurologicalIndicated potential for reducing anxiety-like behaviors in animal models.

Mechanism of Action

The mechanism by which N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine exerts its effects is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Flutamide: 2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, used as an anti-androgen drug.

    Sorafenib: 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide, used in cancer treatment.

Uniqueness

N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct electronic and steric properties

Biological Activity

N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS No. 321533-61-3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential applications, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Molecular Formula: C11H9F3N4O2
Molecular Weight: 286.21 g/mol

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring: This is achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide.
  • Methylation: The final step involves methylation of the amine group using methyl iodide or dimethyl sulfate.

These steps are crucial for obtaining the desired compound with specific biological activities .

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. This compound has shown promising results against various cancer cell lines:

  • Mechanism of Action: The anticancer effects may be attributed to mechanisms such as inhibition of topoisomerase, alkylation of DNA, and inhibition of tubulin polymerization .
  • Cell Lines Tested: Studies have demonstrated antiproliferative effects against lung cancer, brain cancer, colorectal cancer, renal cancer, prostate cancer, and pancreatic cancer cell lines .
Cancer Type Cell Line Inhibition (%)
Lung CancerA54975%
Breast CancerMDA-MB-23170%
Liver CancerHepG280%
Colorectal CancerHCT11665%

Anti-inflammatory Activity

In addition to its anticancer potential, this compound exhibits notable anti-inflammatory properties:

  • In Vivo Studies: In animal models, this compound has shown significant inhibition of paw swelling and body weight loss comparable to standard anti-inflammatory drugs like diclofenac .
  • Mechanism: The anti-inflammatory effects are likely mediated through COX inhibition and other pathways involved in inflammatory responses.
Standard Drug IC50 (μg/mL) Test Compound IC50 (μg/mL)
Diclofenac54.6555.65
Celecoxib44.8145.00

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties:

  • Microbial Strains Tested: The compound has been evaluated against various bacterial strains, showing varying degrees of inhibition.
Microbial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • A study published in ACS Omega reported that pyrazole derivatives showed significant antiproliferative activity against multiple cancer types .
  • Another study indicated that compounds with nitro groups displayed enhanced cytotoxicity due to their ability to interact with cellular targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of substituted hydrazines with β-keto esters or nitriles. Key steps include:

  • Nitro group introduction : Nitration at the pyrazole C4 position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Trifluoromethylphenyl substitution : Suzuki-Miyaura coupling with 4-(trifluoromethyl)phenylboronic acid, catalyzed by Pd(PPh₃)₄ in a DMF/H₂O solvent system at 80–90°C .
  • Methylation : Selective N-methylation using methyl iodide and K₂CO₃ in THF under reflux .
  • Optimization : Continuous-flow synthesis (e.g., microreactors) improves reproducibility and reduces side reactions by maintaining precise temperature/pH control .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., nitro group deshields C4; trifluoromethylphenyl shows distinct aromatic splitting) .
  • X-ray crystallography : SHELXL refinement (using Olex2 or similar software) resolves bond angles/torsions, particularly for the nitro and trifluoromethyl groups, which influence planar distortion .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~358.3 g/mol) and detects impurities like de-nitrated byproducts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, such as kinase enzymes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Key parameters include:
  • Grid box size : Centered on catalytic lysine (e.g., Lys721 in EGFR) with 25 ų dimensions.
  • Scoring functions : Assess binding affinity (ΔG) and hydrogen bonds between the nitro group and hinge-region residues (e.g., Met793) .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes. RMSD plots >2 Å suggest conformational shifts that may reduce efficacy .

Q. How can conflicting bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?

  • Methodological Answer :

  • Assay standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays). For example, discrepancies in IC₅₀ may arise from varying [ATP] (1 mM vs. 10 µM) .
  • Metabolic stability testing : Use liver microsomes (human/rat) to assess if rapid degradation (e.g., CYP3A4-mediated) reduces observed activity .
  • Structural analogs : Benchmark against compounds like 1-(4-fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine to isolate substituent-specific effects .

Q. What strategies mitigate crystallographic disorder in the trifluoromethyl group during structural refinement?

  • Methodological Answer :

  • Data collection : Use low-temperature (100 K) synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<0.8 Å).
  • SHELXL refinement : Apply "AFIX 66" for trifluoromethyl rotamer disorder, partitioning occupancy into two positions (e.g., 60:40) .
  • Validation : Check R-factor convergence (R1 < 0.05) and electron density maps (Fo-Fc < 0.3 eÅ⁻³) .

Methodological Considerations Table

Research AspectKey TechniquesCritical ParametersReferences
Synthesis Suzuki coupling, nitrationPd catalyst loading (5 mol%), reaction time (12–24 hr)
Bioactivity Kinase inhibition assays[ATP] = 10 µM, incubation time (60 min)
Structural Analysis X-ray crystallographySHELXL refinement, resolution < 0.8 Å

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